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Compound of Interest

Compound Name: 2-(Dodecyloxy)ethanol

Cat. No.: B1195059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dodecyloxy)ethanol, a molecule relevant in various scientific and industrial applications. This
document presents key nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols
to facilitate reproducibility and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-
(Dodecyloxy)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 2-(Dodecyloxy)ethanol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
3.73 t 2H -O-CHz2-CH2-OH
3.58 t 2H -O-CH2-CH2-OH
3.48 t 2H -CH2-O-CHz-
1.58 p 2H -CH2-CH2-O-
1.26 m 18H -(CHz2)o-
0.88 t 3H -CHs

Solvent: CDCIs, Reference: TMS (0.00 ppm)

Table 2: 13C NMR Spectroscopic Data of 2-(Dodecyloxy)ethanol

Chemical Shift (8) ppm Assighment
71.7 -O-CH2-CHz2-OH
70.4 -O-CH2-CH2-OH
61.8 -CH2-O-CHa2-
31.9 -CH2-CH2-CHs
29.7 -(CH2)n-

29.6 -(CH2)n-

29.4 -(CH2)n-

26.1 -CH2-CH.-O-
22.7 -CH2-CHs

14.1 -CHs

Solvent: CDCls, Reference: CDCIs (77.16 ppm)
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Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 2-(Dodecyloxy)ethanol

Wavenumber (cm~?) Intensity Assignment

3400-3500 Strong, Broad O-H stretch (alcohol)

2920 Strong C-H stretch (asymmetric, CH2)
2850 Strong C-H stretch (symmetric, CHz2)
1465 Medium C-H bend (CH2)

1120 Strong C-O stretch (ether)

1060 Strong C-O stretch (primary alcohol)

Technique: Liquid Film (Between Salts)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 2-(Dodecyloxy)ethanol

miz Relative Intensity (%) Assighment
230.2 <5 [M]* (Molecular lon)
185.2 10 [M - C2HsO]*

45.1 100 [C2Hs0]*

Technique: Gas Chromatography-Mass Spectrometry (GC-MS), Electron lonization (El)

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obijective: To obtain *H and **C NMR spectra of 2-(Dodecyloxy)ethanol for structural
elucidation.

Instrumentation:

 NMR Spectrometer: Varian A-60 (or equivalent 60 MHz or higher field instrument)
e NMR Tubes: 5 mm diameter

Materials:

e 2-(Dodecyloxy)ethanol

o Deuterated Chloroform (CDCl3)

o Tetramethylsilane (TMS)

Procedure:

e Sample Preparation:

o Dissolve approximately 10-20 mg of 2-(Dodecyloxy)ethanol in 0.5-0.7 mL of CDCls in a
clean, dry vial.

o Add a small drop of TMS as an internal standard.
o Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:

[e]

Insert the sample into the NMR spectrometer.

o

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum using standard acquisition parameters (e.g., pulse angle
30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds).

[¢]

Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.
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o Reference the spectrum to the TMS peak at 0.00 ppm.

o Integrate the signals to determine the relative proton ratios.

e 13C NMR Acquisition:

o

Switch the spectrometer to the 3C nucleus frequency.

[¢]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

[¢]

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

[e]

Process the data similarly to the *H spectrum.

o

Reference the spectrum to the solvent peak of CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 2-(Dodecyloxy)ethanol.

Instrumentation:

o Fourier Transform Infrared (FTIR) Spectrometer

o Salt Plates (e.g., NaCl or KBr)

Materials:

o 2-(Dodecyloxy)ethanol

Procedure:

e Sample Preparation (Liquid Film):
o Place a drop of neat 2-(Dodecyloxy)ethanol onto the surface of a clean, dry salt plate.
o Carefully place a second salt plate on top, spreading the liquid into a thin film.

o Data Acquisition:
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[e]

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

(¢]

Acquire a background spectrum of the empty beam path.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-
(Dodecyloxy)ethanol.

Instrumentation:
o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
« lonization Source: Electron lonization (EI)
Materials:
o 2-(Dodecyloxy)ethanol
» Volatile solvent (e.g., dichloromethane or hexane)
Procedure:
e Sample Preparation:
o Prepare a dilute solution of 2-(Dodecyloxy)ethanol in a volatile solvent (e.g., 1 mg/mL).
o GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o The sample is vaporized and separated based on its components' boiling points and
interactions with the GC column.
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e MS Analysis:
o As the compound elutes from the GC column, it enters the MS ion source.
o The molecules are ionized by electron impact (typically at 70 eV).

o The resulting charged fragments and the molecular ion are separated by the mass
analyzer based on their mass-to-charge (m/z) ratio.

o A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z

value.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(Dodecyloxy)ethanol.
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Caption: Workflow for the spectroscopic characterization of 2-(Dodecyloxy)ethanol.

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-(Dodecyloxy)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1195059#spectroscopic-data-nmr-ir-mass-spec-of-2-
dodecyloxy-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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